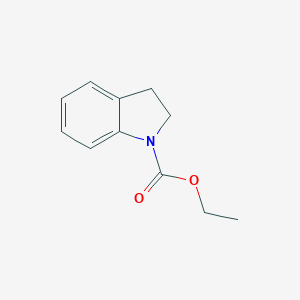![molecular formula C6H8N2O2S B184833 [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid CAS No. 71370-42-8](/img/structure/B184833.png)
[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid
Overview
Description
[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid is a heterocyclic compound that features an imidazole ring substituted with a methyl group at the 1-position and a sulfanylacetic acid moiety at the 2-position
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using the Radziszewski reaction, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Methyl Group: The methyl group can be introduced via methylation of the imidazole ring using methanol under acidic conditions.
Attachment of the Sulfanylacetic Acid Moiety: The sulfanylacetic acid moiety can be introduced through a nucleophilic substitution reaction where a thiol group reacts with a halogenated acetic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced at the sulfanyl group to form thiols.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, while the sulfanyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenated acetic acid derivatives and thiols are commonly used reagents for nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: It can be used in the synthesis of materials with specific properties, such as catalysts or dyes.
Comparison with Similar Compounds
[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid can be compared with other imidazole derivatives such as:
1-methylimidazole: Lacks the sulfanylacetic acid moiety and has different chemical properties and applications.
2-mercaptoimidazole: Contains a thiol group instead of the sulfanylacetic acid moiety, leading to different reactivity and biological activity.
Imidazole-2-carboxylic acid: Contains a carboxylic acid group at the 2-position instead of the sulfanylacetic acid moiety, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in its combination of the imidazole ring with the sulfanylacetic acid moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-8-3-2-7-6(8)11-4-5(9)10/h2-3H,4H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPAPZHHJYBAGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356156 | |
| Record name | [(1-Methyl-1H-imidazol-2-yl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71370-42-8 | |
| Record name | [(1-Methyl-1H-imidazol-2-yl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid interact with perchlorate and what are the downstream effects?
A1: this compound, when attached to gold nanoparticles (AuNPs), exists in a zwitterionic form. This modified molecule interacts with perchlorate anions through anion-π interactions. [] Essentially, the negatively charged perchlorate ions are attracted to the electron-rich π system of the imidazole ring in the molecule. This interaction reduces the overall negative charge on the surface of the gold nanoparticles, leading to their aggregation. This aggregation causes a red shift in the surface plasmon resonance band of the AuNPs, which can be observed as a color change from red to blue. This color change serves as the basis for the colorimetric detection of perchlorate. []
Q2: What is the significance of using this compound in this specific application?
A2: this compound exhibits several characteristics that make it particularly suitable for this application. Firstly, the sulfanyl (–S–) group in the molecule allows for strong attachment to the gold nanoparticles, ensuring the stability of the sensing element. [] Secondly, the presence of the imidazole ring provides the necessary π system for interacting with the perchlorate anions. This interaction, driven by the anion-π forces, is crucial for inducing the aggregation of AuNPs and the subsequent color change that allows for perchlorate detection. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


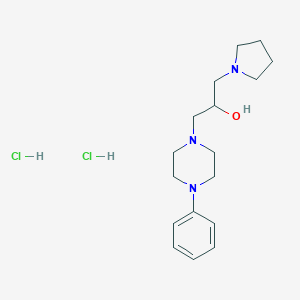
![1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B184751.png)
![1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B184753.png)
![N-[(2,4-dichlorophenyl)methyl]thiophene-2-sulfonamide](/img/structure/B184754.png)
![2-Methyl-N-[4-[(2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepin-1-yl)carbonyl]phenyl]benzamide](/img/structure/B184756.png)
![4-Boc-2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B184759.png)
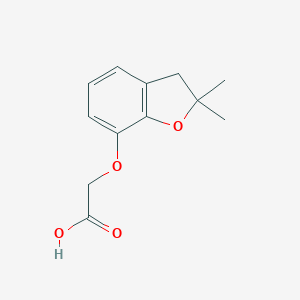
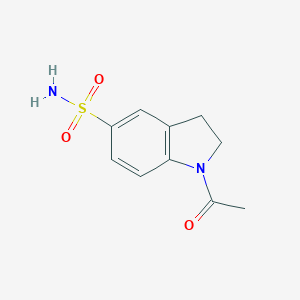
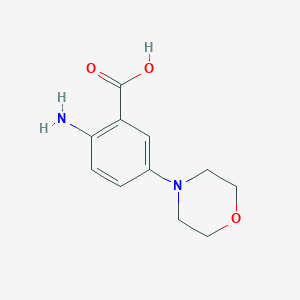

![{3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B184764.png)
